molecular formula C₁₂H₁₂N₂O₂S B1155735 4-Carboxy Levamisole

4-Carboxy Levamisole

カタログ番号: B1155735
分子量: 248.3
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levamisole (C₁₁H₁₂N₂S) is a broad-spectrum anthelmintic and immunomodulator with documented efficacy against gastrointestinal nematodes in animals and humans . It has also been used as an adjuvant therapy in colon cancer when combined with 5-fluorouracil (5-FU), demonstrating improved survival rates in stage III patients . Structurally, levamisole is an imidazothiazole derivative, and its activity is influenced by stereochemistry; the (S)-enantiomer (levamisole) is biologically active, while the (R)-enantiomer (dexamisole) exhibits distinct pharmacological effects . Derivatives of levamisole, such as N-alkylated analogues (e.g., N-methyllevamisole, p-bromolevamisole) and tetramisole (its racemic mixture), have been synthesized to explore enhanced therapeutic properties .

特性

分子式

C₁₂H₁₂N₂O₂S

分子量

248.3

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

N-Alkylated Levamisole Derivatives

N-alkylation modifies levamisole’s pharmacokinetic and pharmacodynamic profiles. Key derivatives include:

  • N-Methyllevamisole (7a) : Exhibits superior antiangiogenic activity compared to levamisole, inducing distinct morphological changes in endothelial cell networks at concentrations as low as 30 µM .
  • p-Bromolevamisole (3) : Shares antiangiogenic properties with levamisole but induces cluster formation in endothelial cells, suggesting a divergent mechanism of action .
  • Tetramisole (2): The racemic form of levamisole shows reduced potency in immunomodulation and enzymatic inhibition compared to the pure (S)-enantiomer .

Table 1: Antiangiogenic Activity of Levamisole and Derivatives

Compound IC₅₀ (µM) Morphological Phenotype Reference
Levamisole >100 Cluster formation
N-Methyllevamisole 30 Mixed cord morphology
p-Bromolevamisole >100 Cluster formation
Suramin (control) 10 Small cord morphology
Dexamisole vs. Levamisole

Dexamisole, the (R)-isomer of tetramisole, demonstrates contrasting effects on adrenergic neurotransmission:

  • Dexamisole: Potentiates norepinephrine-induced contractions by inhibiting neuronal uptake, mimicking cocaine’s action .
  • Levamisole: Augments tyramine-induced responses and inhibits monoamine oxidase (MAO), leading to increased synaptic norepinephrine levels .

Table 2: Pharmacological Comparison of Tetramisole Isomers

Parameter Levamisole Dexamisole Reference
MAO Inhibition Strong Weak
Norepinephrine Uptake No effect Inhibited
Clinical Application Immunomodulation Limited use
Compound R8231

R8231, a synthetic alkaline phosphatase inhibitor, shows species-specific activity:

  • Mammalian Bone Alkaline Phosphatase : Inhibited at 10⁻⁴–10⁻⁵ M, whereas avian enzymes are less sensitive .
  • Levamisole: Less potent than R8231 in enzyme inhibition but widely used due to its broader immunomodulatory effects .

Pharmacokinetic and Toxicity Comparisons

ADMET Properties

Levamisole exhibits favorable absorption properties compared to Remdesivir:

  • Intestinal Absorption : 90% for levamisole vs. <30% for Remdesivir .
  • Skin Permeability : Both compounds have low transdermal absorption (log Kₚ < -2.5) .

Table 3: ADMET Comparison with Remdesivir

Parameter Levamisole Remdesivir Reference
Water Solubility High Moderate
CYP450 Inhibition Low High
Acute Toxicity (LD₅₀) 40 mg/kg (mice) 10 mg/kg (mice)
Toxicity Profile

Levamisole’s toxicity resembles nicotine, causing ganglionic stimulation, tremors, and respiratory distress . Chronic exposure in cocaine adulterants correlates with neurocognitive deficits in humans . In contrast, N-methyllevamisole shows reduced neurotoxicity in preclinical models .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to investigate the immunomodulatory mechanisms of 4-Carboxy Levamisole in preclinical models?

  • Methodological Answer : Begin with in vitro assays such as cytokine profiling (e.g., IL-4, IFN-γ) using ELISA or RT-PCR to quantify mRNA expression changes in immune cells exposed to 4-Carboxy Levamisole . Validate findings in animal models (e.g., BALB/c mice) by monitoring eosinophil infiltration, histamine levels, and serum IgE modulation via flow cytometry or immunohistochemistry . Include dose-response studies to establish therapeutic windows.

Q. How should pharmacokinetic (PK) studies of 4-Carboxy Levamisole be designed in animal models?

  • Methodological Answer : Use subcutaneous or intravenous administration in species like sheep or mice, with serial blood/tissue sampling at predefined intervals (e.g., 0, 2, 6, 24 hours). Employ high-performance liquid chromatography (HPLC) or mass spectrometry to quantify drug concentration. Incorporate stable isotope-labeled analogs as internal standards to improve accuracy. Analyze data using non-compartmental modeling to estimate AUC, half-life, and clearance rates .

Q. What in vitro assays are suitable for preliminary screening of 4-Carboxy Levamisole’s bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., alkaline phosphatase activity measured via colorimetric substrates) . Pair with cell viability assays (MTT or ATP luminescence) to assess cytotoxicity. For immune modulation, use macrophage phagocytosis assays or T-cell proliferation tests with mitogen stimulation . Include positive controls (e.g., levamisole) and replicate experiments across multiple cell lines.

Advanced Research Questions

Q. How can conflicting data on 4-Carboxy Levamisole’s efficacy across cancer models be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of preclinical and clinical datasets, stratifying results by variables such as cancer type (e.g., colon vs. melanoma), dosing regimen, and immune status. Use Mantel-Haenszel statistical methods to calculate pooled risk ratios while adjusting for confounding factors . Validate hypotheses through in vivo studies comparing syngeneic vs. xenograft models to isolate host immune contributions .

Q. What advanced statistical methods are appropriate for analyzing survival data in 4-Carboxy Levamisole clinical trials?

  • Methodological Answer : Apply Kaplan-Meier survival curves with log-rank tests to compare treatment arms . For multivariate analysis, use Cox proportional hazards models to adjust for covariates like smoking status or tumor stage . Address censored data via maximum likelihood estimation. Sensitivity analyses (e.g., competing risks models) should be included if mortality from non-cancer causes is significant .

Q. How can multi-omics data (transcriptomic/proteomic) elucidate 4-Carboxy Levamisole’s molecular targets?

  • Methodological Answer : Perform RNA sequencing on treated vs. untreated immune cells to identify differentially expressed genes (e.g., IL-12, IL-18). Validate findings with proteomic profiling (LC-MS/MS) to detect post-translational modifications. Integrate datasets using pathway enrichment tools (e.g., DAVID, STRING) to map signaling networks. Confirm functional relevance via CRISPR-Cas9 knockouts of candidate targets .

Q. What strategies optimize 4-Carboxy Levamisole’s formulation for sustained release in subcutaneous delivery?

  • Methodological Answer : Develop isotropic medium-chain mono/diglyceride (MCMDG) formulations to enhance solubility and stability. Characterize in vitro release profiles using dialysis membranes under sink conditions. Validate in vivo with pharmacokinetic studies in sheep, comparing release kinetics to conventional formulations. Monitor local tolerability through histopathology at injection sites .

Addressing Methodological Challenges

Q. How should researchers design controlled studies to mitigate bias in 4-Carboxy Levamisole trials?

  • Methodological Answer : Implement double-blind, placebo-controlled designs with randomized block allocation to balance covariates (e.g., age, disease stage). Use centralized randomization systems to minimize selection bias. Pre-specify primary endpoints (e.g., recurrence-free survival) and adhere to CONSORT guidelines for reporting. Include interim analyses with stopping rules for futility/toxicity .

Q. What frameworks assist in formulating rigorous research questions for 4-Carboxy Levamisole studies?

  • Methodological Answer : Apply the PICO framework (Population: e.g., stage III colon cancer patients; Intervention: 4-Carboxy Levamisole + fluorouracil; Comparison: placebo; Outcome: 5-year survival). Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For translational studies, integrate TIMER (Target, Mechanism, Intervention, Evaluation, Responsiveness) to link preclinical and clinical endpoints .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。